molecular formula C7H5BrFNO B598265 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone CAS No. 1202854-31-6

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Cat. No.: B598265
CAS No.: 1202854-31-6
M. Wt: 218.025
InChI Key: YWKVFTOAIIFNSJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone typically involves the bromination of 2-fluoropyridine derivatives. One common method involves the reaction of 2-fluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The ethanone group can also form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H6BrFNO
  • Molecular Weight : 218.03 g/mol
  • Chemical Structure : The compound features a bromine atom and a fluorinated pyridine ring, which are known to influence its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is common among bioactive compounds with halogen substituents, which can enhance binding affinity due to increased lipophilicity and stability .
  • Cellular Pathways : Similar compounds have been shown to affect multiple cellular pathways, suggesting that this compound could influence processes such as apoptosis and cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated compounds. For instance, derivatives containing fluorine often exhibit enhanced cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)10.38
A549 (Lung Cancer)7.37

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains, potentially making it a candidate for developing new antibiotics .

Study on Anticancer Activity

A comprehensive study conducted by researchers demonstrated that this compound showed significant cytotoxic effects against human leukemia cell lines. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound activates caspase pathways leading to programmed cell death .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition potential of this compound, highlighting its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The findings indicated that fluorinated compounds often enhance enzyme binding affinity, thus improving their therapeutic efficacy .

Properties

IUPAC Name

2-bromo-1-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKVFTOAIIFNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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